molecular formula C8H10FNO B037645 2-(3-Fluorophenoxy)ethylamine CAS No. 120351-93-1

2-(3-Fluorophenoxy)ethylamine

Cat. No.: B037645
CAS No.: 120351-93-1
M. Wt: 155.17 g/mol
InChI Key: UTSSEDORJLCBMS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenoxy)ethylamine typically involves the reaction of 3-fluorophenol with ethylene oxide to form 2-(3-fluorophenoxy)ethanol, which is then converted to the amine via reductive amination . The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride in the presence of a suitable solvent like tetrahydrofuran.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Fluorophenoxy)ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenoxy)ethylamine involves its interaction with specific molecular targets. For instance, as a neuronal nitric oxide synthase inhibitor, it binds to the active site of the enzyme, preventing the production of nitric oxide. This inhibition can modulate various physiological processes, including neurotransmission and vascular regulation .

Comparison with Similar Compounds

Comparison: 2-(3-Fluorophenoxy)ethylamine is unique due to its specific fluorine substitution at the meta position on the phenyl ring. This substitution can influence its reactivity and interaction with biological targets compared to its ortho and para analogs. The presence of the fluorine atom can also enhance the compound’s stability and lipophilicity, making it a valuable intermediate in medicinal chemistry.

Properties

IUPAC Name

2-(3-fluorophenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSSEDORJLCBMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50557913
Record name 2-(3-Fluorophenoxy)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120351-93-1
Record name 2-(3-Fluorophenoxy)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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